molecular formula C22H20Cl2N4O3 B2917924 2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide CAS No. 941940-67-6

2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide

Cat. No.: B2917924
CAS No.: 941940-67-6
M. Wt: 459.33
InChI Key: HWRUQHYIBARRCP-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and morpholinyl pyridazinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-(6-(morpholin-4-yl)pyridazin-3-yl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(morpholin-4-yl)phenyl]pyrimidin-2-amine
  • (E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one

Uniqueness

2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide is unique due to its specific combination of dichlorophenoxy and morpholinyl pyridazinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N4O3/c23-16-3-7-20(18(24)13-16)31-14-22(29)25-17-4-1-15(2-5-17)19-6-8-21(27-26-19)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRUQHYIBARRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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